molecular formula C14H21ClN2O2 B13799701 1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-57-5

1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride

Cat. No.: B13799701
CAS No.: 78219-57-5
M. Wt: 284.78 g/mol
InChI Key: ZEDBPXOOFNTFSN-UHFFFAOYSA-N
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Description

1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and research. It is a derivative of p-aminobenzoic acid and piperidine, and it is often used in experimental and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the esterification of p-aminobenzoic acid with 1-ethyl-4-piperidyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction times and improve yield. The final product is purified through crystallization and filtration techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a local anesthetic and in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound inhibits nerve impulse transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across neuronal membranes .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific piperidine structure, which imparts distinct pharmacological properties. Its combination of p-aminobenzoic acid and piperidine moieties allows for versatile applications in both research and industrial settings .

Properties

CAS No.

78219-57-5

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

(1-ethylpiperidin-4-yl) 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-16-9-7-13(8-10-16)18-14(17)11-3-5-12(15)6-4-11;/h3-6,13H,2,7-10,15H2,1H3;1H

InChI Key

ZEDBPXOOFNTFSN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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